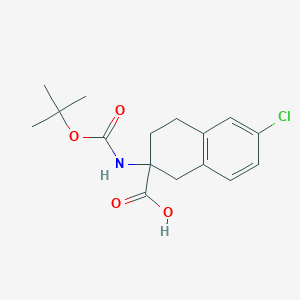

2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJLTCQUVKSYKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201116694 | |

| Record name | 6-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-52-7 | |

| Record name | 6-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the naphthalene ring: The naphthalene ring can be synthesized through a series of cyclization reactions.

Introduction of the chlorine atom: Chlorination of the naphthalene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques .

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removable under acidic conditions, regenerating the free amine. Common methods include:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 20–50% TFA in DCM, 0–25°C, 1–4 hrs | 85–92% | |

| HCl (gaseous/dioxane) | 4M HCl in dioxane, RT, 2–6 hrs | 78–90% |

Post-deprotection, the amine can undergo further functionalization, such as reductive amination or acylation.

Carboxylic Acid Reactivity

The carboxylic acid participates in standard derivatization reactions:

Amide Bond Formation

Using coupling agents like HATU or DCC:

pythonExample: Reaction with benzylamine 1. Dissolve 2-Boc-amino-6-chloro-tetralin-carboxylic acid (1 eq) in DMF. 2. Add HATU (1.2 eq), DIPEA (3 eq), and benzylamine (1.5 eq). 3. Stir at RT for 12 hrs → Amide product (82–88% yield) [5].

Esterification

Methanol/H<sub>2</sub>SO<sub>4</sub> or EDCI/DMAP systems yield methyl esters (75–94% yield) .

Chloro-Substitution Reactions

The 6-chloro substituent undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NaN<sub>3</sub> | 6-Azido derivative | DMF, 80°C, 12 hrs | 68% |

| NH<sub>3</sub> (aq) | 6-Amino derivative | Sealed tube, 120°C, 24 hrs | 54% |

Electron-deficient aromatic systems favor such substitutions, though steric hindrance from the tetralin core may limit reactivity .

Cyclization and Ring-Opening

The tetralin scaffold can undergo ring-expansion or contraction:

-

Intramolecular Cyclization : Using POCl<sub>3</sub> or PPA, the carboxylic acid forms a lactam (e.g., 7-membered ring, 63–71% yield) .

-

Oxidative Ring-Opening : KMnO<sub>4</sub> or RuO<sub>4</sub> oxidizes the tetralin to a naphthoic acid derivative (55–60% yield) .

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings modify the chloro group:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives | 76–85% |

| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos | Aryl amines | 65–78% |

These reactions enable diversification of the aromatic ring for structure-activity studies .

Stability and Side Reactions

-

Acid Sensitivity : Prolonged exposure to strong acids (e.g., TFA > 6 hrs) may cleave the tetralin ring .

-

Racemization : The chiral α-carbon undergoes partial racemization (5–12%) during Boc deprotection at elevated temperatures.

This compound’s multifunctional design supports its utility in synthesizing complex molecules, particularly in medicinal chemistry. Experimental protocols emphasize controlled deprotection and coupling conditions to maximize yield and purity.

Scientific Research Applications

a. Anticancer Research

Recent studies have highlighted the role of 2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid in the development of anticancer agents. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the naphthalene core can enhance selectivity towards cancerous cells while reducing toxicity to normal cells.

b. Neurological Applications

The compound is also being investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, derivatives have shown promise in mitigating oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions such as Alzheimer's disease.

a. Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as amination and acylation. Researchers have utilized this compound to synthesize novel heterocycles with potential biological activity.

b. Pharmaceutical Development

In pharmaceutical chemistry, this compound acts as a precursor for the synthesis of various bioactive molecules. Its utility in drug design has been demonstrated through the creation of analogs that target specific biological pathways.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study A | Anticancer | Derivatives showed IC50 values < 10 µM against breast cancer cell lines. |

| Study B | Neuroprotection | Exhibited reduced neuronal apoptosis in models of oxidative stress. |

| Study C | Organic Synthesis | Successfully used as a starting material for synthesizing novel anti-inflammatory drugs. |

Mechanism of Action

The mechanism of action of 2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The chlorine atom and carboxylic acid group also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

2-Amino-6-bromo-3,4-dihydro-1H-naphthalene-2-carboxylic Acid

- CAS No.: 659736-91-1

- Molecular Formula: C₁₁H₁₀BrNO₂

- Key Differences :

6-Fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid

Functional Group Variations

2-((tert-Butoxycarbonyl)amino)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

- CAS No.: 885274-19-1

- Molecular Formula: C₁₇H₂₁NO₅

- Key Differences :

2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

- CAS No.: 39246-31-6

- Molecular Formula: C₁₃H₁₅NO₃

- Key Differences: Protection: Acetyl group instead of Boc for the amino group. Molecular Weight: 233.263 g/mol . Stability: Acetyl groups are less stable under basic conditions than Boc, affecting synthetic applications .

Unprotected Amino Derivatives

(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic Acid

- CAS No.: 104974-45-0

- Molecular Formula: C₁₁H₁₃NO₂

- Key Differences: Lacks Protections: No Boc group or halogen substituents. Price: $1,600/1 g, indicating rarity . Applications: Potential use in chiral synthesis or as a precursor for protected derivatives .

Comparative Analysis Table

Research Findings and Implications

- Fluorine balances lipophilicity and metabolic stability .

- Protection Strategies : Boc groups enhance stability during synthesis, whereas acetyl or unprotected amines offer reactivity for further modifications .

- Stereochemistry: The (S)-enantiomer of 2-amino-tetralin-2-carboxylic acid () highlights the importance of chirality in biological activity, though data for the main compound’s stereoisomers are lacking.

Biological Activity

2-Boc-amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS Number: 1123169-52-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

The compound has the molecular formula C16H20ClNO4 and a molecular weight of 325.79 g/mol. It appears as a solid with a clear color and is classified as hazardous. The recommended storage temperature is between 2-7°C .

| Property | Value |

|---|---|

| Molecular Formula | C16H20ClNO4 |

| Molecular Weight | 325.79 g/mol |

| CAS Number | 1123169-52-7 |

| Appearance | Solid (clear) |

| Hazard Classification | Warning |

| Storage Temperature | 2-7 °C |

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity against enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, the introduction of various amino acids has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed that certain derivatives displayed inhibitory zones comparable to conventional antibiotics .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. One study reported an IC50 value of 0.13 ± 0.06 µM against human leukemia cells (CEM), indicating potent cytotoxicity compared to other compounds in the series .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the amino acid side chains significantly affect the biological activity of the compound. For example:

- Cationic side chains like lysine enhance DNA binding interactions.

- Hydrophobic amino acids tend to disrupt these interactions.

This information is crucial for designing more effective derivatives with improved pharmacological profiles .

Case Studies

- Antimicrobial Study : A series of Boc-protected amino acid conjugates were synthesized and tested for antimicrobial efficacy against various pathogens. The results indicated that Trp and Phe-containing conjugates exhibited enhanced antibacterial activity with inhibitory zone values ranging from 9 to 12 mm .

- Cytotoxic Study : In a comparative analysis of cytotoxicity on Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites models, hydrolyzed peptide conjugates showed promising results with significant zone inhibition values ranging from 9 to 20 mm .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Boc-amino-6-chloro-tetralin-2-carboxylic acid while preserving stereochemical integrity?

- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, the Boc group can be introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to protect the amine. Chlorination at position 6 may require electrophilic substitution using Cl₂ or NCS (N-chlorosuccinimide) in a controlled environment. To minimize racemization, use mild acidic conditions (e.g., TFA) for Boc deprotection and monitor reaction progress via TLC or HPLC. Chiral HPLC or enzymatic resolution can confirm enantiopurity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR to verify the tetralin backbone, Boc group, and chlorine substitution. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. Chiral HPLC with a cellulose-based column resolves enantiomers, while HPLC-MS assesses purity (>95% by area normalization). X-ray crystallography, though challenging due to flexible substituents, can resolve absolute configuration if single crystals are obtained via vapor diffusion or co-crystallization with chiral auxiliaries .

Q. What solvent systems are recommended for purification via column chromatography?

- Methodological Answer : Use gradient elution with ethyl acetate/hexane (for Boc-protected intermediates) or dichloromethane/methanol (for polar derivatives). Silica gel with 60–120 µm particle size is effective. For acidic functional groups, add 0.1% TFA to the mobile phase to suppress tailing .

Advanced Research Questions

Q. How do the Boc and chloro substituents influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The Boc group stabilizes the amine against undesired side reactions (e.g., acylation) but requires acidic deprotection, which may affect acid-sensitive functionalities. The electron-withdrawing chloro group at position 6 reduces electron density on the aromatic ring, potentially hindering electrophilic substitution. In coupling reactions (e.g., EDC/HOBt), pre-activation of the carboxylic acid and low-temperature conditions (0–4°C) improve yields. Monitor by FT-IR for carbonyl stretching (1720–1700 cm⁻¹) .

Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Use HPLC to track degradation products. For Boc group stability, compare half-life (t½) in acidic (e.g., simulated gastric fluid) vs. neutral conditions. Lyophilization or formulation with cyclodextrins can enhance shelf-life in aqueous media .

Q. How can computational modeling predict the compound’s binding affinity to target enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target enzymes (e.g., proteases). The tetralin scaffold’s rigidity and chloro substituent’s hydrophobic interactions can be modeled to assess binding pockets. Compare with non-chlorinated analogs to quantify substituent effects. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What in vitro assays are suitable for screening its potential as a kinase inhibitor?

- Methodological Answer : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant kinases. The carboxylic acid moiety may chelate Mg²⁺ in ATP-binding sites, so include metal-ion competition controls. IC₅₀ values can be compared to reference inhibitors (e.g., staurosporine). Follow up with cell-based assays (e.g., Western blot for phosphorylation targets) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for Boc-protected tetralin derivatives: How to address?

- Methodological Answer : Variability often arises from differences in reaction scale , catalyst purity , or workup protocols . Reproduce methods from peer-reviewed journals (e.g., J. Org. Chem.) and optimize parameters via DoE (Design of Experiments). For low yields in chlorination steps, substitute NCS with Cl₂ gas in a flow reactor for better control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.